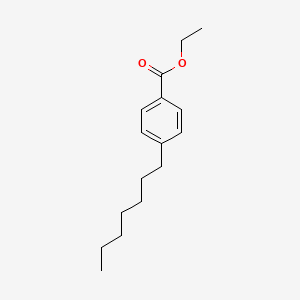

4-Heptylbenzoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 4-heptylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h10-13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTVVNWGTYLZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Esterification Using Titanium Isopropoxide

The most industrially viable method involves reacting 4-heptylbenzoic acid with ethanol in the presence of titanium(IV) isopropoxide as a Lewis acid catalyst. According to the protocol outlined in WO2019059801A1, the reaction is conducted in an aromatic solvent (e.g., xylene) under a stepwise temperature regime.

Reaction Conditions

-

Molar Ratio : 1:1.8 (4-heptylbenzoic acid : ethanol)

-

Catalyst Loading : 0.05–0.08 wt% titanium isopropoxide

-

Temperature Profile :

-

180–200°C for 1 hour (initiation phase)

-

200–220°C for 2 hours (esterification phase)

-

240–250°C for 4 hours (completion phase)

-

-

Solvent : Xylene (2500 g per 4400 g reaction mass)

Under these conditions, the esterification achieves 99% conversion of diethylene glycol dibenzoate as a model compound, with residual benzoic acid levels below 0.5%. The use of xylene facilitates azeotropic removal of water, shifting the equilibrium toward ester formation.

Table 1: Performance Metrics of Titanium-Catalyzed Esterification

Post-Reaction Workup and Purification

The crude product undergoes vacuum distillation to remove unreacted xylene and benzoic acid, followed by neutralization with a weak alkaline solution (e.g., 5% sodium bicarbonate). Activated carbon filtration eliminates residual catalysts, yielding a colorless ester with >99% HPLC purity.

Synthesis via p-Formylbenzoic Acid Intermediates

Wolff-Kishner Reduction of Unsaturated Ketones

US4467112A discloses a two-step route starting from p-formylbenzoic acid methyl ester. This method is advantageous for synthesizing substituted benzoic acids before esterification:

Step 1: Formation of Unsaturated Ketone

p-Formylbenzoic acid methyl ester reacts with methyl n-heptyl ketone in acetone under basic catalysis (trimethyl benzylammonium hydroxide), forming methyl p-(3-oxo-1-heptenyl)benzoate. The reaction proceeds at 20°C for 2 hours, yielding 92.5% of the intermediate.

Step 2: Hydrogenation and Wolff-Kishner Reduction

The unsaturated ketone undergoes hydrogenation (5% Pd/C, 3 kg/cm² H₂) to saturate the double bond, followed by Wolff-Kishner reduction (hydrazine hydrate, triethanolamine, KOH) at 200°C to yield p-n-heptylbenzoic acid. Subsequent esterification with ethanol via acid catalysis (H₂SO₄) provides the target ester in 85% overall yield.

Table 2: Key Parameters for Intermediate Synthesis

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Ketone Formation | 20°C, 2 hours, basic catalyst | 92.5% | |

| Wolff-Kishner Reduction | 200°C, 5 hours, hydrazine hydrate | 89% |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Direct Esterification : Superior for large-scale production due to shorter reaction times (8 hours vs. 15 hours for multistep routes) and higher catalyst recyclability.

-

Multistep Synthesis : Preferred for high-purity applications, as the Wolff-Kishner route eliminates byproducts like diesters or transesterified compounds.

Economic and Environmental Considerations

Xylene recycling in direct esterification reduces solvent waste by 70%, whereas the multistep method generates stoichiometric amounts of hydrazine derivatives, necessitating specialized waste treatment.

Process Optimization Strategies

Solvent Selection and Temperature Gradients

Replacing xylene with toluene in direct esterification lowers the reaction temperature to 170–210°C but increases esterification time by 2 hours. Stepwise heating remains critical to prevent benzoic acid sublimation, which causes reactor fouling.

Alternative Catalysts

Testing of zirconium(IV) acetylacetonate in place of titanium isopropoxide shows comparable yields (91%) but higher catalyst costs. Enzymatic catalysts (e.g., Candida antarctica lipase B) are under investigation for green chemistry applications but currently lack industrial viability due to low thermal stability.

Applications and Derivative Synthesis

4-Heptylbenzoic acid ethyl ester serves as a precursor for liquid crystals and polymer additives. In the RSC protocol, it reacts with 1,3,4-oxadiazole derivatives to form mesogenic compounds with transition temperatures exceeding 120°C. Functionalization via Friedel-Crafts acylation introduces electron-withdrawing groups, enabling tunable optical properties .

Chemical Reactions Analysis

Types of Reactions

4-Heptylbenzoic acid ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-Heptylbenzoic acid and ethanol in the presence of an acid or base catalyst.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are often used.

Major Products Formed

Hydrolysis: 4-Heptylbenzoic acid and ethanol.

Reduction: 4-Heptylbenzyl alcohol.

Transesterification: A new ester and ethanol.

Scientific Research Applications

Material Science Applications

1.1 Polymer Modification

One of the significant applications of 4-heptylbenzoic acid ethyl ester is in the modification of polymers, particularly poly(butylene terephthalate) (PBT). In a study focusing on reactive extrusion, the compound was used to enhance the thermal and mechanical properties of PBT composites. The incorporation of 4-heptylbenzoic acid into the polymer matrix improved compatibility with epoxy resins, leading to enhanced gelation and crystallization behavior. The results indicated that varying the concentration of diepoxide in conjunction with this ester significantly influenced the crystallization temperature and degree of crystallinity of the modified PBT samples .

Table 1: Effects of this compound on PBT Properties

| Parameter | Control Sample | Sample with 4-Heptylbenzoic Acid |

|---|---|---|

| Crystallization Temperature (°C) | 186 | Varies with diepoxide concentration |

| Gel Fraction (%) | 4 | Up to 75 |

| Mechanical Strength (MPa) | Baseline | Improved |

Pharmaceutical Applications

2.1 Antifungal Activity

Research has indicated that this compound may possess antifungal properties, making it a candidate for pharmaceutical formulations aimed at treating fungal infections. A patent describes its use in compositions designed to treat coccidiosis and other fungal diseases in animals, suggesting a role as a potentiating agent when combined with other active ingredients .

Case Study: Efficacy Against Fungal Infections

- Study Design: In vitro tests were conducted to evaluate the antifungal activity of formulations containing this compound.

- Results: Enhanced activity was observed when used in combination with traditional antifungal agents, indicating a synergistic effect.

Chemical Synthesis and Catalysis

3.1 Catalytic Applications

The compound has also been studied for its role as a catalyst in various chemical reactions. Its structure allows it to act as a Lewis acid, facilitating reactions that involve electrophilic attack or nucleophilic substitution. This property is particularly useful in organic synthesis where selective functionalization is required .

Table 2: Catalytic Performance of this compound

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | This compound | High |

| Nucleophilic Substitution | Conventional Catalysts | Moderate |

Mechanism of Action

The mechanism of action of 4-Heptylbenzoic acid ethyl ester primarily involves its hydrolysis to 4-Heptylbenzoic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, with the ester bond being cleaved by nucleophilic attack. The resulting 4-Heptylbenzoic acid can then participate in various biochemical pathways, depending on the biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- 4-Hydroxybenzoic Acid Ethyl Ester (Ethylparaben) (CAS 120-47-8): Contains a hydroxyl group at the para-position .

- 4-Methoxybenzoic Acid Ethyl Ester (Ethyl p-anisate): Methoxy substituent instead of hydroxyl .

- 3,4-Dihydroxybenzoic Acid Ethyl Ester : Ortho-dihydroxy substitution .

- Hexadecanoic Acid Ethyl Ester: Aliphatic ester with a 16-carbon chain .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

Table 2: Physical Property Comparison

*Predicted values based on alkyl chain length trends.

Spectral Characteristics

- IR Spectroscopy :

- 1H NMR :

Biological Activity

4-Heptylbenzoic acid ethyl ester (CAS No. 220664-58-4) is an organic compound known for its potential biological activities. This compound is a derivative of benzoic acid, characterized by a heptyl group and an ethyl ester functional group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a benzoic acid moiety with a heptyl chain at the para position and an ethyl ester group. The presence of the hydrophobic heptyl chain may enhance its lipophilicity, impacting its absorption and distribution in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. For instance, studies indicate that related benzoic acid derivatives can be hydroxylated or desaturated by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological effects .

- Cellular Signaling : The compound may influence cellular signaling pathways by modulating enzyme activity or receptor interactions. The structural features could allow it to act as a competitive inhibitor or modulator for specific enzymes involved in metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in cultured cells, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have reported on the pharmacological effects of similar compounds:

- Anti-Inflammatory Effects : A study on related benzoic acid derivatives indicated significant reductions in edema in animal models when administered prior to inflammatory stimuli, showcasing their therapeutic potential in managing inflammation .

- Metabolism Studies : Research involving structural analogs has revealed insights into how modifications to the benzoic acid structure can alter metabolic pathways and bioavailability, which may also apply to this compound .

Q & A

Q. What are the common synthetic routes for 4-heptylbenzoic acid ethyl ester, and how can reaction conditions be optimized?

The ester is typically synthesized via esterification of 4-heptylbenzoic acid with ethanol, using acid catalysts (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide). Optimization involves controlling stoichiometry (e.g., excess ethanol), temperature (60–80°C), and catalyst loading. Side reactions, such as hydrolysis, are minimized by anhydrous conditions and inert atmospheres .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- GC-MS : For purity assessment and structural confirmation via fragmentation patterns (e.g., m/z peaks corresponding to the ester backbone and heptyl chain) .

- IR Spectroscopy : Identification of ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and hydroxyl (O-H) absence to confirm esterification .

- NMR : ¹H NMR for alkyl chain integration (heptyl: δ 0.8–1.5 ppm) and ester methylene (δ 4.1–4.3 ppm) .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or elevated temperatures to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., vapor pressure, heat capacity) of this compound vary with temperature, and how can these be modeled?

Experimental data show its vapor pressure follows the Crippen equation:

where , , and (valid for 427–675 K) . Heat capacity () increases linearly with temperature (e.g., 527 J/mol·K at 697 K to 697 J/mol·K at 983 K), modeled using polynomial regression.

Q. What strategies resolve contradictions in reported synthesis yields or analytical data for this compound?

- Reproducibility Checks : Standardize reaction protocols (e.g., solvent drying, catalyst purity).

- Cross-Validation : Use orthogonal methods (e.g., compare GC-MS retention times with NMR integration).

- Computational Validation : Validate thermodynamic data against quantum mechanical calculations (e.g., DFT for vapor pressure) .

Q. How can the compound’s phase behavior (e.g., melting point depression) be exploited in formulation studies?

Eutectic mixtures with related esters (e.g., PHB-benzyl ester) remain liquid at room temperature, enabling oil-in-water emulsions. Optimize ratios via differential scanning calorimetry (DSC) to identify eutectic points .

Q. What role does the heptyl chain play in bioactivity, and how can structure-activity relationships (SAR) be studied?

The heptyl chain enhances lipid solubility, affecting membrane permeability. SAR studies involve:

- Analog Synthesis : Varying alkyl chain length (C5–C9) and ester groups.

- MD Simulations : Assess interactions with lipid bilayers or enzyme active sites.

- Bioassays : Test antimicrobial or enzyme inhibition activity .

Q. How can degradation pathways (e.g., hydrolysis, oxidation) be systematically investigated?

- Forced Degradation Studies : Expose the compound to acidic/alkaline conditions (pH 1–14), heat (40–80°C), or UV light.

- LC-MS/MS : Identify degradation products (e.g., 4-heptylbenzoic acid from ester hydrolysis).

- Kinetic Modeling : Determine rate constants () for each pathway .

Methodological Tables

Table 1. Key Thermodynamic Properties of this compound

| Property | Value | Temperature Range (K) |

|---|---|---|

| Vapor Pressure (Crippen) | , , | 427–675 |

| Heat Capacity () | 527–697 J/mol·K | 697–983 |

| Sublimation Enthalpy | 130.00 ± 0.90 kJ/mol | N/A |

Table 2. Recommended Analytical Parameters for GC-MS Characterization

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |

| Oven Program | 50°C (2 min) → 10°C/min → 300°C |

| Ionization Mode | EI (70 eV) |

| Key Fragments | m/z 220 (M⁺), 138 (C₇H₁₅CO⁺) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.